molecular formula C7H10O2 B117747 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol CAS No. 156455-52-6

3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol

Cat. No. B117747
M. Wt: 126.15 g/mol
InChI Key: QJBVYQNGFJONMI-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, also known as EOPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOPO is a chiral molecule that is composed of an epoxide ring and an alkyne group. The compound is highly reactive and has been studied extensively for its unique properties and potential uses.

Mechanism Of Action

3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol is a reactive molecule that can undergo various chemical reactions. The alkyne group in 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can undergo click reactions with azides, resulting in the formation of triazoles. The epoxide ring in 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can undergo ring-opening reactions, resulting in the formation of various functional groups. The unique properties of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol make it a versatile compound that can be used in various chemical reactions.

Biochemical And Physiological Effects

3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been shown to exhibit various biochemical and physiological effects. The compound has been studied for its potential applications in medicinal chemistry, including as a potential anticancer agent. 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been shown to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further studies.

Advantages And Limitations For Lab Experiments

3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has several advantages and limitations for lab experiments. The compound is highly reactive and can undergo various chemical reactions, making it suitable for various applications. However, the high reactivity of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can also make it challenging to handle and store. The compound is also relatively expensive, making it less accessible for some researchers.

Future Directions

There are several future directions for the study of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol. One potential direction is the further optimization of the synthesis method to yield higher purity and yield of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol. Another direction is the study of the potential applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol in materials science, including as a potential building block for the synthesis of new materials. The study of the potential applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol in catalysis is also an area of interest. Additionally, further studies are needed to explore the potential medicinal applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, including as a potential anticancer agent.

Synthesis Methods

The synthesis of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an S N 2 mechanism, resulting in the formation of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol as the major product. The synthesis method has been optimized to yield high purity and yield of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, making it suitable for various applications.

Scientific Research Applications

3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound has been shown to exhibit unique properties, such as chirality, high reactivity, and stability, making it a promising candidate for various applications.

properties

CAS RN

156455-52-6

Product Name

3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-[(2S,3S)-3-ethynyloxiran-2-yl]propan-1-ol

InChI

InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7-/m0/s1

InChI Key

QJBVYQNGFJONMI-BQBZGAKWSA-N

Isomeric SMILES

C#C[C@H]1[C@@H](O1)CCCO

SMILES

C#CC1C(O1)CCCO

Canonical SMILES

C#CC1C(O1)CCCO

synonyms

Oxiranepropanol, 3-ethynyl-, trans- (9CI)

Origin of Product

United States

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